molecular formula C25H28N4O6 B10902590 Methyl 4-({(E)-2-[7-(2-{(E)-1-[4-(methoxycarbonyl)phenyl]methylidene}hydrazino)-7-oxoheptanoyl]hydrazono}methyl)benzoate

Methyl 4-({(E)-2-[7-(2-{(E)-1-[4-(methoxycarbonyl)phenyl]methylidene}hydrazino)-7-oxoheptanoyl]hydrazono}methyl)benzoate

Cat. No.: B10902590
M. Wt: 480.5 g/mol
InChI Key: HSCGNJXXNCMJOH-CTVDDJEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({(E)-2-[7-(2-{(E)-1-[4-(methoxycarbonyl)phenyl]methylidene}hydrazino)-7-oxoheptanoyl]hydrazono}methyl)benzoate is a complex organic compound that features multiple functional groups, including ester, hydrazone, and carbonyl groups. This compound is of interest in various fields of chemistry and biochemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({(E)-2-[7-(2-{(E)-1-[4-(methoxycarbonyl)phenyl]methylidene}hydrazino)-7-oxoheptanoyl]hydrazono}methyl)benzoate typically involves multi-step organic reactions. The starting materials might include methyl 4-formylbenzoate and appropriate hydrazine derivatives. The reaction conditions often require controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({(E)-2-[7-(2-{(E)-1-[4-(methoxycarbonyl)phenyl]methylidene}hydrazino)-7-oxoheptanoyl]hydrazono}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or hydrazones to hydrazines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the ester or hydrazone groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-({(E)-2-[7-(2-{(E)-1-[4-(methoxycarbonyl)phenyl]methylidene}hydrazino)-7-oxoheptanoyl]hydrazono}methyl)benzoate can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids, due to its multiple functional groups.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the synthesis of specialty chemicals, pharmaceuticals, or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-({(E)-2-[7-(2-{(E)-1-[4-(methoxycarbonyl)phenyl]methylidene}hydrazino)-7-oxoheptanoyl]hydrazono}methyl)benzoate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other hydrazone derivatives, esters of benzoic acid, or compounds with similar functional groups.

Properties

Molecular Formula

C25H28N4O6

Molecular Weight

480.5 g/mol

IUPAC Name

methyl 4-[(E)-[[7-[(2E)-2-[(4-methoxycarbonylphenyl)methylidene]hydrazinyl]-7-oxoheptanoyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C25H28N4O6/c1-34-24(32)20-12-8-18(9-13-20)16-26-28-22(30)6-4-3-5-7-23(31)29-27-17-19-10-14-21(15-11-19)25(33)35-2/h8-17H,3-7H2,1-2H3,(H,28,30)(H,29,31)/b26-16+,27-17+

InChI Key

HSCGNJXXNCMJOH-CTVDDJEBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCCCCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCCCCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.